molecular formula C14H16N4O4 B1440528 4-(Azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole CAS No. 1325304-01-5

4-(Azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole

Cat. No. B1440528
M. Wt: 304.3 g/mol
InChI Key: HWZVFASXJWQUEA-UHFFFAOYSA-N
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Description

This compound is likely an organic compound given its composition. It contains an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The presence of the azidomethyl group suggests that it might be used in click chemistry, a type of chemical reaction known for its efficiency and versatility .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, compounds with similar structures are often synthesized through cyclization reactions or substitution reactions involving precursors with the necessary functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring and the azidomethyl group would be key features .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on its functional groups. The azide group could potentially undergo a variety of reactions, including click reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxazole ring and the azide group could impact its solubility .

Scientific Research Applications

Antitubulin Agents for Cancer Treatment

A class of 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles, including derivatives similar to 4-(Azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole, was synthesized and evaluated for antiproliferative activity against cancer cell lines. These compounds showed promise as potential anticancer drugs due to their ability to bind to the colchicine site of tubulin, inhibiting tubulin polymerization and inducing apoptosis in cancer cells. Compounds demonstrated significant antitumor activity in vivo, suggesting their potential for further evaluation as anticancer agents (Romagnoli et al., 2017).

Synthesis of Fused-Ring Heterocycles

Novel Heterocyclic Syntheses

Research into the reactions of keto–enol tautomers of oxazole derivatives with α,β-alkynyl esters led to the synthesis of highly functionalized fused-ring heterocycles. This study highlights the versatility of oxazole derivatives in synthesizing complex heterocyclic structures, potentially useful for developing new therapeutic agents or materials (Silva et al., 2012).

Corrosion Inhibition

Acidic Corrosion Inhibitors for Steels

A series of 1,2,3-triazole derivatives, possibly including structures related to 4-(Azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole, were synthesized and demonstrated potential as inhibitors against the acidic corrosion of steels. These compounds highlight the application of oxazole derivatives in materials science, particularly in extending the life of metals exposed to corrosive environments (Negrón-Silva et al., 2013).

Antimicrobial and Anticancer Activity

Biological Activities of Oxazole Derivatives

New 2,4,5-trisubstituted oxazole derivatives were synthesized and evaluated for their antiproliferative activity. This research underscores the potential of oxazole derivatives in the development of new antimicrobial and anticancer agents, showcasing their bioactivity and applicability in medical research (Liu et al., 2009).

Extended Oxazoles Synthesis

Synthetic Elaboration of Oxazoles

Studies on the synthetic elaboration of 2-(halomethyl)-4,5-diphenyloxazoles demonstrate the utility of oxazole derivatives as reactive scaffolds for the synthesis of a diverse range of functionalized molecules. These findings contribute to the broader understanding of oxazole chemistry and its application in the synthesis of complex organic molecules (Patil & Luzzio, 2016).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. The azide group in particular can be explosive under certain conditions .

Future Directions

Future research could involve exploring the potential uses of this compound, such as its possible applications in drug development or materials science .

properties

IUPAC Name

4-(azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-8-10(7-16-18-15)17-14(22-8)9-5-11(19-2)13(21-4)12(6-9)20-3/h5-6H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZVFASXJWQUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=C(C(=C2)OC)OC)OC)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole
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4-(Azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole
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4-(Azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole
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4-(Azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole
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4-(Azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole
Reactant of Route 6
4-(Azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole

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